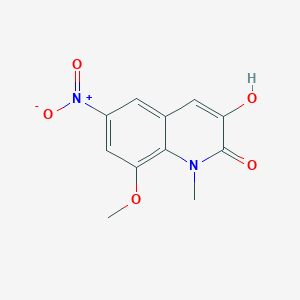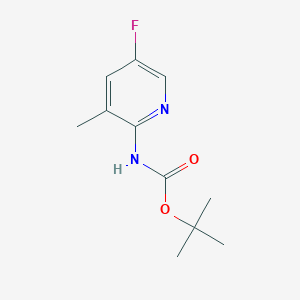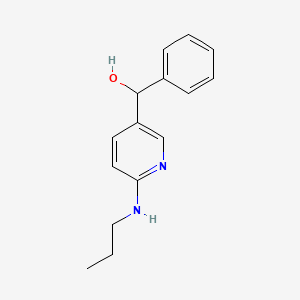
Phenyl(6-(propylamino)pyridin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl(6-(propylamino)pyridin-3-yl)methanol is an organic compound with the molecular formula C15H18N2O and a molecular weight of 242.32 g/mol This compound features a phenyl group attached to a pyridine ring, which is further substituted with a propylamino group and a methanol group
Preparation Methods
The synthesis of Phenyl(6-(propylamino)pyridin-3-yl)methanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Introduction of the Propylamino Group: The propylamino group is introduced via nucleophilic substitution reactions.
Attachment of the Phenyl Group: The phenyl group is attached to the pyridine ring through electrophilic aromatic substitution.
Addition of the Methanol Group: The final step involves the addition of the methanol group to the pyridine ring.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the reactions.
Chemical Reactions Analysis
Phenyl(6-(propylamino)pyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Phenyl(6-(propylamino)pyridin-3-yl)methanol has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phenyl(6-(propylamino)pyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Phenyl(6-(propylamino)pyridin-3-yl)methanol can be compared with other similar compounds, such as:
Phenyl(6-(methylamino)pyridin-3-yl)methanol: This compound has a methylamino group instead of a propylamino group, which may result in different chemical and biological properties.
Phenyl(6-(ethylamino)pyridin-3-yl)methanol: The presence of an ethylamino group instead of a propylamino group can also lead to variations in reactivity and activity.
Phenyl(6-(butylamino)pyridin-3-yl)methanol: The butylamino group may impart different steric and electronic effects compared to the propylamino group.
Properties
Molecular Formula |
C15H18N2O |
|---|---|
Molecular Weight |
242.32 g/mol |
IUPAC Name |
phenyl-[6-(propylamino)pyridin-3-yl]methanol |
InChI |
InChI=1S/C15H18N2O/c1-2-10-16-14-9-8-13(11-17-14)15(18)12-6-4-3-5-7-12/h3-9,11,15,18H,2,10H2,1H3,(H,16,17) |
InChI Key |
JNBJRQADWHAHJG-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=NC=C(C=C1)C(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


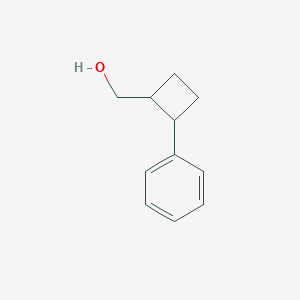
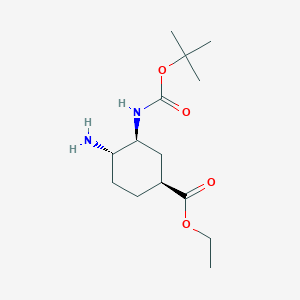
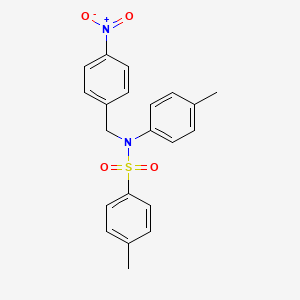
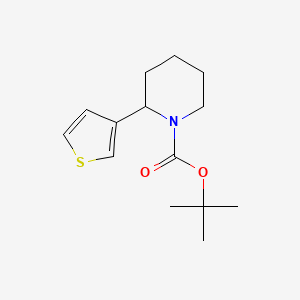

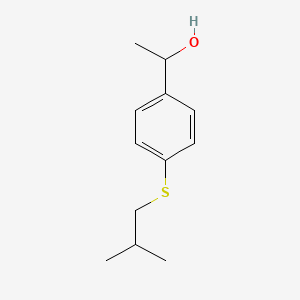
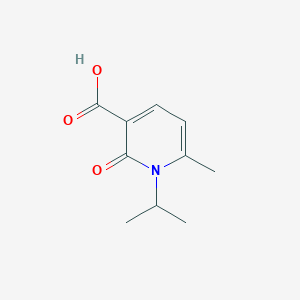

![5-[[(5S)-5-amino-5-carboxypentyl]carbamoyl]-2-(3,6-dihydroxy-9H-xanthen-9-yl)benzoic acid](/img/structure/B12995688.png)
![8-Bromo-5-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B12995692.png)
![tert-Butyl (3-oxo-2-azaspiro[4.5]decan-8-yl)carbamate](/img/structure/B12995704.png)
